Cas no 148505-45-7 (4-(4-Nitrophenoxy)piperidine Hydrochloride)
4-(4-Nitrophenoxy)piperidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Piperidine,4-(4-nitrophenoxy)-, hydrochloride (1:1)
- 4-(4-Nitrophenoxy)piperidine hydrochloride
- PIPER,4-(4-NITROPHENOXY)-,HYDROCHLORIDE (1:1)
- 4-(4-Nitrophenoxy)piperidine HCl
- 4-(4'-NITROPHENOXY)PIPERIDINE HYDROCHLORIDE
- 4-(4-NITRO-PHENOXY)-PIPERIDINE HYDROCHLORIDE
- KC-0754
- DTXSID30626671
- FT-0681166
- YFA50545
- Piperidine, 4-(4-nitrophenoxy)-, hydrochloride (1:1)
- J-513558
- 4-(4'-NITROPHENOXY)PIPERIDINE HCL
- AKOS005073202
- Piperidine,4-(4-nitrophenoxy)-,hydrochloride(1:1)
- CS-0341740
- MFCD06658495
- SB33752
- 4-(4-nitrophenoxy)piperidinehydrochloride
- SCHEMBL4713384
- 4-(4-nitrophenoxyl)piperidine hydrochloride
- A808774
- VIAOUXPCADEEEG-UHFFFAOYSA-N
- 4-(4-nitrophenoxy)piperidine;hydrochloride
- 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1)
- 148505-45-7
- EN300-91282
- 4-(4/'-NITROPHENOXY)PIPERIDINE HYDROCHLORIDE
- AB1557
- 4-(4-Nitrophenoxy)piperidine Hydrochloride
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- MDL: MFCD06658495
- Inchi: 1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H
- InChI Key: VIAOUXPCADEEEG-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC(=CC=1)[N+](=O)[O-])C1CCNCC1
Computed Properties
- Exact Mass: 258.07700
- Monoisotopic Mass: 258.0771200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.1Ų
Experimental Properties
- Melting Point: 228-229°
- PSA: 67.08000
- LogP: 3.37960
4-(4-Nitrophenoxy)piperidine Hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Nitrophenoxy)piperidine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0140S-1g |
4-(4-Nitro-phenoxy)-piperidine hydrochloride |
148505-45-7 | 97% | 1g |
1272.06CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0140S-5g |
4-(4-Nitro-phenoxy)-piperidine hydrochloride |
148505-45-7 | 97% | 5g |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0140S-25g |
4-(4-Nitro-phenoxy)-piperidine hydrochloride |
148505-45-7 | 97% | 25g |
15943.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0140S-500mg |
4-(4-Nitro-phenoxy)-piperidine hydrochloride |
148505-45-7 | 97% | 500mg |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0140S-250mg |
4-(4-Nitro-phenoxy)-piperidine hydrochloride |
148505-45-7 | 97% | 250mg |
924.37CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0140S-100mg |
4-(4-Nitro-phenoxy)-piperidine hydrochloride |
148505-45-7 | 97% | 100mg |
831.08CNY | 2021-05-08 | |
| Chemenu | CM180988-5g |
4-(4-Nitrophenoxy)piperidine hydrochloride |
148505-45-7 | 95% | 5g |
$456 | 2021-08-05 | |
| TRC | B505115-50mg |
4-(4-Nitrophenoxy)piperidine Hydrochloride |
148505-45-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B505115-100mg |
4-(4-Nitrophenoxy)piperidine Hydrochloride |
148505-45-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B505115-500mg |
4-(4-Nitrophenoxy)piperidine Hydrochloride |
148505-45-7 | 500mg |
$ 340.00 | 2022-06-07 |
4-(4-Nitrophenoxy)piperidine Hydrochloride Suppliers
4-(4-Nitrophenoxy)piperidine Hydrochloride Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-(4-Nitrophenoxy)piperidine Hydrochloride
Comprehensive Overview of 4-(4-Nitrophenoxy)piperidine Hydrochloride (CAS No. 148505-45-7): Properties, Applications, and Research Insights
4-(4-Nitrophenoxy)piperidine Hydrochloride (CAS 148505-45-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This hydrochloride salt derivative combines a piperidine ring with a 4-nitrophenoxy moiety, offering versatile reactivity for synthetic applications. Researchers increasingly focus on its role as a building block in drug discovery, particularly for central nervous system (CNS) targeting molecules, aligning with current trends in neurodegenerative disease research.
The compound's molecular formula (C11H14N2O3·HCl) and molecular weight (258.70 g/mol) make it suitable for precise stoichiometric reactions. Its crystalline form and solubility profile (typically in polar solvents like water or methanol) facilitate handling in laboratory settings. Recent publications highlight its utility in creating sigma receptor ligands, connecting to growing interest in GPCR-targeted therapeutics – a hot topic in 2024's drug development landscape.
From a synthetic chemistry perspective, the nitrophenoxy group serves as both an electron-withdrawing component and potential reduction site, while the protonated piperidine enhances water solubility. This dual functionality explains its rising popularity in combinatorial chemistry libraries. Analytical techniques like HPLC (typically showing >95% purity) and NMR spectroscopy (characteristic peaks at δ 8.2-6.8 ppm for aromatic protons) are standard for quality verification.
In pharmacological research, derivatives of 4-(4-Nitrophenoxy)piperidine show promise for modulating neurotransmitter systems. This aligns with trending searches for "novel neurological drug scaffolds" and "blood-brain barrier permeable compounds." The hydrochloride salt form improves bioavailability compared to free base versions – a critical factor discussed in recent ADME optimization studies.
Environmental and green chemistry applications are emerging areas of investigation. The compound's potential as a photoactive intermediate in catalysis connects to sustainable chemistry trends. Researchers are exploring its use in light-mediated reactions, responding to industry demands for energy-efficient synthetic methods.
Storage recommendations typically suggest 2-8°C under inert atmosphere to maintain stability, with shelf life exceeding 24 months when properly sealed. These handling parameters make it suitable for high-throughput screening environments, addressing 2024's automation trends in drug discovery.
The compound's structure-activity relationship (SAR) potential continues to drive innovation. Computational chemistry studies utilizing molecular docking software predict favorable interactions with various enzyme active sites, particularly those involving hydrogen bonding and π-stacking. This computational-experimental synergy reflects current AI-assisted drug design methodologies dominating pharmaceutical R&D discussions.
Supply chain considerations highlight consistent availability from specialized fine chemical suppliers, with documentation including COA (Certificate of Analysis) and MSDS for research compliance. The compound's classification as non-hazardous under standard laboratory conditions enhances its accessibility for academic and industrial researchers alike.
Future research directions may explore its bioconjugation potential for targeted drug delivery systems, particularly in nanomedicine applications. The nitrophenoxy group's redox activity suggests possible utility in stimuli-responsive formulations – a cutting-edge area receiving increased funding and publication attention.
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